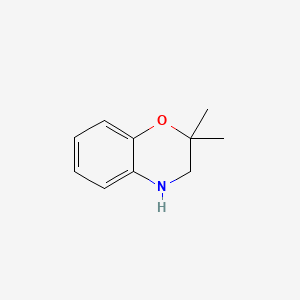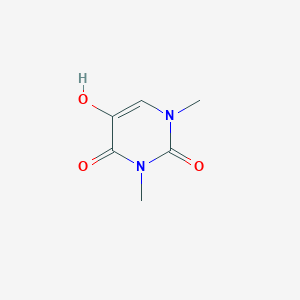
1,3-Dimethyl-5-hydroxyuracil
Overview
Description
1,3-Dimethyl-5-hydroxyuracil is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-5-hydroxyuracil has been investigated in various studies. For instance, one study explored the alkylation of 6-methyluracil, 5-fluorouracil, uracil-5-ammonium sulfate, 5-hydroxyuracil, 5-hydroxy-6-methyluracil, 3,6-dimethyl-5-hydroxyuracil, and 1,3,6-trimethyl-5-hydroxyuracil with ethylene chlorohydrin in a water-alcohol medium in the presence of KOH .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-5-hydroxyuracil has been analyzed in several studies. For example, one study demonstrated the concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner using the 5-hydroxyuracil (UOH) nucleobase .Scientific Research Applications
DNA Nanotechnology
The 5-hydroxyuracil (UOH) nucleobase, which is structurally similar to 1,3-Dimethyl-5-hydroxyuracil, has been employed as a metal-responsive unit in DNA nanotechnology . This involves the formation of both a hydrogen-bonded UOH–A base pair and a metal-mediated UOH–GdIII–UOH base pair .
Metal-Mediated Base-Pair Switching: The concept of metal-mediated base-pair switching has been demonstrated to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner . This is based on the base-pair switching between UOH–A and UOH–GdIII–UOH .
Development of DNA Nanodevices: Metal-responsive DNA tweezers and allosteric DNAzymes have been developed as typical models for DNA nanodevices simply by incorporating UOH bases into the sequence . This metal-mediated base-pair switching is expected to become a versatile strategy for constructing stimuli-responsive DNA nanostructures, thereby expanding the scope of dynamic DNA nanotechnology .
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1,3-Dimethyl-5-hydroxyuracil . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and avoid letting the chemical enter drains .
Mechanism of Action
Target of Action
1,3-Dimethyl-5-hydroxyuracil, also known as 5-Hydroxyuracil (5-OHU), is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary targets of 5-OHU are the DNA molecules, specifically the cytosine bases .
Mode of Action
The mode of action of 1,3-Dimethyl-5-hydroxyuracil involves its interaction with DNA molecules. It is generated by the action of hydroxyl radical and one-electron oxidants . This modified base exhibits a low ionization potential and is highly susceptible to further degradation upon exposure to various oxidants .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dimethyl-5-hydroxyuracil are primarily related to DNA damage and repair. The compound is a major oxidized nucleobase that can be generated by the action of hydroxyl radical and one-electron oxidants
Result of Action
The result of the action of 1,3-Dimethyl-5-hydroxyuracil is primarily DNA damage. It is considered a biomarker of DNA damage and has been studied in relation to various toxicological effects . According to studies, 5-OHU can damage nerve cells’ DNA and may have a role in the emergence of neurodegenerative illnesses including Parkinson’s and Alzheimer’s .
Action Environment
The action of 1,3-Dimethyl-5-hydroxyuracil can be influenced by various environmental factors. For instance, the compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer The stability and efficacy of the compound can also be affected by the pH and temperature of its environment
properties
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20406-86-4 | |
| Record name | NSC266141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




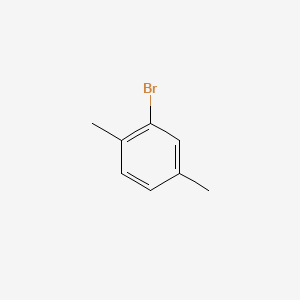


![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)
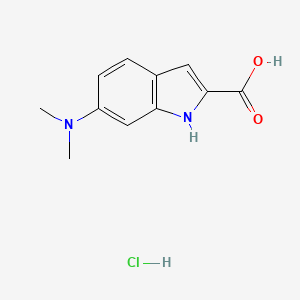
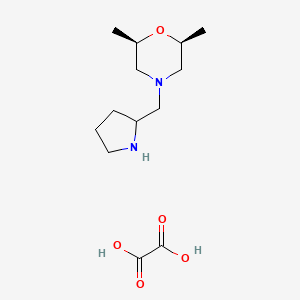
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)
